2-Methoxy-4,5-dimethylaniline hydrochloride
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Overview
Description
2-Methoxy-4,5-dimethylaniline hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of aniline, characterized by the presence of methoxy and dimethyl groups on the aromatic ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,5-dimethylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2-methoxy-4,5-dimethylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,5-dimethylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Methoxy-4,5-dimethylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyaniline: Similar structure but lacks the dimethyl groups.
4,5-Dimethylaniline: Similar structure but lacks the methoxy group.
2,4-Dimethoxyaniline: Similar structure but has an additional methoxy group.
Uniqueness
2-Methoxy-4,5-dimethylaniline hydrochloride is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Biological Activity
2-Methoxy-4,5-dimethylaniline hydrochloride is a chemical compound with significant biological activity. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₃ClN₂O. Its structure features a methoxy group and two methyl groups attached to an aniline ring, which contributes to its biological properties.
Antimicrobial Properties
Research indicates that various derivatives of methoxy-substituted anilines exhibit antimicrobial activity. For instance, compounds similar to 2-Methoxy-4,5-dimethylaniline have shown effectiveness against a range of bacterial strains.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
2-Methoxy-4,5-dimethylaniline | 4 - 8 | Multi-drug resistant Staphylococcus aureus |
Related compounds | 0.5 - 1.0 | Mycobacterium tuberculosis strains |
These findings suggest potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
In vitro studies have demonstrated that 2-Methoxy-4,5-dimethylaniline exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Cell Line | IC₅₀ (μM) | Effect |
---|---|---|
MDA-MB-231 (Breast) | 0.126 | Strong inhibitory effect on proliferation |
MCF-7 (Breast) | 17.02 | Moderate growth inhibition |
The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, highlighting its potential as a therapeutic agent .
The biological activity of 2-Methoxy-4,5-dimethylaniline is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that methoxy-substituted anilines possess antioxidant capabilities that can protect against oxidative stress in cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various methoxy-substituted anilines, including 2-Methoxy-4,5-dimethylaniline. The results showed promising activity against resistant strains of bacteria, with MIC values indicating effective concentrations for clinical applications .
Study on Anticancer Effects
In another study focusing on breast cancer cell lines, treatment with 2-Methoxy-4,5-dimethylaniline resulted in significant reductions in cell viability compared to untreated controls. The compound's ability to induce apoptosis was confirmed through caspase activity assays .
Properties
IUPAC Name |
2-methoxy-4,5-dimethylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-4-8(10)9(11-3)5-7(6)2;/h4-5H,10H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYLDMBMHMVSHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.